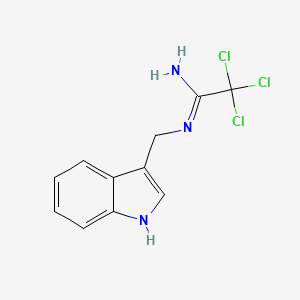

N-(3-indolylmethyl) trichloroacetamidine

Description

N-(3-Indolylmethyl) trichloroacetamidine is a specialized organic compound featuring an indole core substituted at the 3-position with a methyl group linked to a trichloroacetamidine moiety. This structure confers unique reactivity, particularly in heterocyclic synthesis. For instance, trichloroacetamidine derivatives are known to react with Vilsmeier–Haack reagents to form 1,3-diaza-1,3-butadienes, which serve as intermediates for synthesizing quinazolines and other heterocycles . The trichloroacetamidine group enhances electrophilicity, enabling participation in cycloaddition and alkylation reactions, distinguishing it from simpler acetamide or formamide derivatives.

Properties

Molecular Formula |

C11H10Cl3N3 |

|---|---|

Molecular Weight |

290.6 g/mol |

IUPAC Name |

2,2,2-trichloro-N'-(1H-indol-3-ylmethyl)ethanimidamide |

InChI |

InChI=1S/C11H10Cl3N3/c12-11(13,14)10(15)17-6-7-5-16-9-4-2-1-3-8(7)9/h1-5,16H,6H2,(H2,15,17) |

InChI Key |

GAGPMMPKTGNUBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN=C(C(Cl)(Cl)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3-Indolylmethyl) Acetamide

Synthesis: Rapid synthesis via the Leuckart reaction using acetamide as a solvent yields N-(3-indolylmethyl) acetamide in 40% yield within 6 minutes . This method avoids complex purification, relying on recrystallization for isolation. Key Differences: The absence of electron-withdrawing chlorine atoms reduces electrophilicity compared to trichloroacetamidine, limiting its utility in reactions requiring strong electrophiles.

N-(3-Indolylmethyl)-N-Methylformamide

Synthesis: A modified rapid synthesis achieves 39.8% yield in 10 minutes, producing N-(3-indolylmethyl)-N-methylformamide as the primary product . Applications: No specific applications are noted, but the N-methyl group may enhance solubility or stability compared to non-methylated analogs. Key Differences: The formamide group lacks the trichloromethyl substituent, reducing steric and electronic effects critical for intermediate-driven syntheses.

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Acetamide and formamide derivatives achieve higher yields (>39%) in rapid syntheses compared to trichloroacetamidine-based methods, which prioritize reactivity over yield .

- Reactivity Profile : The trichloromethyl group in this compound enhances electrophilicity, making it superior for constructing complex heterocycles like quinazolines .

- Purification Challenges : Trichloroacetamidine derivatives may require advanced purification techniques (e.g., chromatography) due to their reactivity, whereas acetamides are isolable via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.